molecular formula C11H23O9P B606479 Carboxy-PEG4-phosphonic acid CAS No. 1623791-69-4

Carboxy-PEG4-phosphonic acid

Cat. No. B606479
M. Wt: 330.27
InChI Key: HQKHMGCGBQVUTI-UHFFFAOYSA-N
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Description

Carboxy-PEG4-phosphonic acid is a PEG linker with a carboxylic acid and phosphonic acid ends groups . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .


Molecular Structure Analysis

The molecular formula of Carboxy-PEG4-phosphonic acid is C11H23O9P . The InChI representation is InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) . The Canonical SMILES representation is C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O .


Chemical Reactions Analysis

Carboxy-PEG4-phosphonic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . Phosphonic acids can also participate in various reactions, as described in the literature .


Physical And Chemical Properties Analysis

The molecular weight of Carboxy-PEG4-phosphonic acid is 330.27 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 15 . The Exact Mass and Monoisotopic Mass are both 330.10796930 g/mol . The Topological Polar Surface Area is 132 Ų .

Scientific Research Applications

Nanoparticle Stabilization

Carboxy-PEG4-phosphonic acid is instrumental in stabilizing nanoparticles. The poly(ethylene glycol)–poly(vinylphosphonic acid) block copolymers (PEG-b-PVPA) allow the synthesis of water-dispersible iron oxide nanoparticles with controlled size and high colloidal stability, offering advantages over carboxylic acid groups in terms of lower hemolysis rates (Markiewicz et al., 2016).

Protein Resistance

Carboxy-PEG4-phosphonic acid enhances protein resistance, particularly in nanoparticle-based applications. The use of phosphonic acid grafted poly(ethylene glycol) (PEG) chains on iron oxide surfaces has been shown to significantly resist protein adsorption, outperforming layers prepared with carboxylic acid as the grafting agent (Giamblanco et al., 2017).

Synthesis of Multifunctional Nanohybrids

This compound has been utilized in the synthesis of phosphonic acid-terminated poly(ethylene glycol) (PEG) for the preparation of stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022).

Nanoparticle Functionalization

Phosphonic acid-terminated PEG oligomers have been used to functionalize strong UV absorption cerium oxide nanoparticles, yielding suspensions that are stable in various solvents and redispersible after freeze-drying. This demonstrates the potential in polymer surface modification and nanomaterials (Qi et al., 2012).

Enhancement of Drug Delivery

The conjugation of nanoparticles with PEG phosphonic acid enhances the colloidal and biological stability of nanoparticles, making them more effective in drug delivery applications. This is evident in the enhanced cellular uptake and resistance to non-specific protein adsorption (Cao et al., 2018).

Safety And Hazards

Carboxy-PEG4-phosphonic acid is not classified as a hazard according to the available safety data sheet .

Future Directions

Phosphonic acids, including Carboxy-PEG4-phosphonic acid, have found use in numerous fields, especially chemistry and biochemistry . They have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics . Therefore, the future directions of Carboxy-PEG4-phosphonic acid could be in these areas.

properties

IUPAC Name

3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKHMGCGBQVUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy-PEG4-phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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